Iodine, bis(acetyloxy)(4-chlorophenyl)-

Description

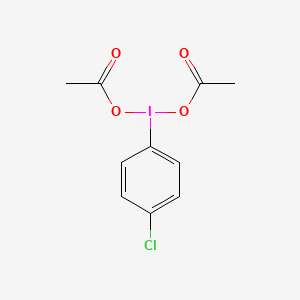

Iodine, bis(acetyloxy)(4-chlorophenyl)- (IUPAC name: bis(acetato-κO)(4-chlorophenyl)-λ³-iodane) is a hypervalent iodine(III) compound characterized by a central iodine atom bonded to two acetyloxy (acetate) groups and a 4-chlorophenyl substituent. This class of compounds is notable for its oxidative properties, often employed in organic synthesis for bond-forming reactions, including oxidations and functional group transformations. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability and modulate reactivity compared to non-halogenated analogs .

Synthetic routes for such compounds typically involve iodination of aryl precursors followed by ligand exchange.

Properties

IUPAC Name |

[acetyloxy-(4-chlorophenyl)-λ3-iodanyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIO4/c1-7(13)15-12(16-8(2)14)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWHEWGNXLJFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OI(C1=CC=C(C=C1)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285828 | |

| Record name | iodine, bis(acetyloxy)(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-73-5 | |

| Record name | NSC42959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | iodine, bis(acetyloxy)(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of iodine, bis(acetyloxy)(4-chlorophenyl)- with related compounds:

| Compound Name | Key Substituents | Functional Groups | Melting Point (°C) | Reactivity Profile |

|---|---|---|---|---|

| Iodine, bis(acetyloxy)(4-chlorophenyl)- | 4-chlorophenyl, two acetyloxy | Hypervalent iodine(III) | Not reported | High oxidative capacity |

| (Diacetoxyiodo)benzene | Phenyl, two acetyloxy | Hypervalent iodine(III) | 166–168 | Moderate oxidizer |

| 4-Iododiphenyl | Phenyl, iodine | Aryl iodide | 112 | Low reactivity in oxidation |

| 4:4'-Dichlorodiphenyl | Two 4-chlorophenyl groups | Aryl chloride | 58–59 | Non-oxidative, inert |

Key Observations :

- Melting Points: While data for the target compound is unavailable, analogs like 4-iododiphenyl (m.p. 112°C) and 4:4'-dichlorodiphenyl (m.p. 58–59°C) suggest that halogenation reduces melting points relative to non-halogenated aryl iodides .

- Reactivity : Hypervalent iodine compounds with acetyloxy ligands are generally more reactive in oxidation reactions than iodochlorides or iodosyl derivatives. For example, iodobenzene diacetate is a mild oxidant for alcohols, whereas the 4-chlorophenyl variant may exhibit enhanced selectivity due to steric and electronic effects .

Stability and Decomposition

- Thermal Stability : Iodochlorides (e.g., m.p. 102°C with decomposition ) are less stable than diacetoxy derivatives, suggesting that acetyloxy ligands improve thermal resilience.

- Solubility: The 4-chlorophenyl group increases lipophilicity, enhancing solubility in non-polar solvents compared to hydrophilic iodosyl compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing iodine, bis(acetyloxy)(4-chlorophenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of a 4-chlorophenyl precursor under controlled conditions. For example, iodination using iodine gas (I₂) in tetrahydrofuran (THF) with acetic acid (AcOH) and periodic acid (HIO₄) as oxidizing agents has been reported for analogous iodinated aromatic compounds. Key parameters include temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios of iodine to substrate (1:1.2 molar ratio). Catalysts like FeCl₃ may enhance electrophilic substitution . Yield optimization requires monitoring via thin-layer chromatography (TLC) or HPLC.

Q. What spectroscopic techniques are most effective for characterizing the structure of iodine, bis(acetyloxy)(4-chlorophenyl)-?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetyloxy and 4-chlorophenyl substituents. The iodine atom’s electron-withdrawing effect shifts nearby proton resonances downfield.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. For example, related iodinated compounds (e.g., 2-amino-4-(4-chlorophenyl) derivatives) have been structurally validated using this method .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₇IO₄) and isotopic patterns due to iodine .

Q. How can researchers validate purity and quantify iodine, bis(acetyloxy)(4-chlorophenyl)- in complex mixtures?

- Methodological Answer :

- GC-MS : Retention time matching (e.g., 15–17 minutes for similar acetylated compounds) and fragmentation patterns can identify the compound. Internal standards (e.g., deuterated analogs) improve quantification .

- HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient. The 4-chlorophenyl group absorbs strongly at 254 nm. Calibration curves with known concentrations ensure accuracy.

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of iodine, bis(acetyloxy)(4-chlorophenyl)- under nucleophilic or electrophilic conditions?

- Methodological Answer : The iodine center acts as a hypervalent electrophile. In nucleophilic substitutions (e.g., with amines or thiols), the acetyloxy groups act as leaving groups, forming intermediates like iodonium ions. Kinetic studies using stopped-flow UV-Vis spectroscopy and DFT calculations can elucidate transition states. For example, analogous iodobenzene derivatives show rate dependence on solvent polarity and nucleophile strength .

Q. How does iodine, bis(acetyloxy)(4-chlorophenyl)- degrade under environmental or physiological conditions, and what are its major degradation products?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 37°C. LC-MS analysis reveals cleavage of acetyloxy groups, yielding 4-chlorophenol and iodine-containing byproducts.

- Photodegradation : Expose to UV light (254 nm) and monitor via GC-MS. Degradation pathways may involve radical intermediates, with chlorinated biphenyls as persistent products .

Q. How do structural modifications (e.g., substituent variations) alter the biological activity of iodine, bis(acetyloxy)(4-chlorophenyl)-?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like fluorine or methyl groups on the phenyl ring. Test in vitro for cytotoxicity (e.g., MTT assay) or antioxidant activity (e.g., DPPH radical scavenging). Chlorine’s lipophilicity enhances membrane permeability, while electron-withdrawing groups may reduce metabolic stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for iodine, bis(acetyloxy)(4-chlorophenyl)-?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.